molecular formula C5H13ClN2 B11922163 2-(Azetidin-1-yl)ethanamine hydrochloride CAS No. 1956365-06-2

2-(Azetidin-1-yl)ethanamine hydrochloride

Cat. No.: B11922163
CAS No.: 1956365-06-2
M. Wt: 136.62 g/mol
InChI Key: FHKVIUYEKBVLPI-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethanamine hydrochloride (CAS 1956307-94-0) is a valuable azetidine-containing building block in medicinal chemistry and drug discovery research. The compound features a four-membered azetidine ring, a constrained nitrogen heterocycle that is of significant interest due to its ring strain and the unique spatial orientation it imparts on molecules, which can be leveraged for stereoselective functionalization . This reagent incorporates a primary amine handle, making it a versatile precursor for the synthesis of diverse molecular scaffolds, including fused, bridged, and spirocyclic ring systems . The embedded phenethylamine-like structural motif is a common pharmacophore found in various neurotransmitters, hormones, and drugs known to affect the central nervous system (CNS), suggesting potential application in the design of compounds for CNS-targeted research . As a small, rigid heterocycle, the azetidine ring can be used to tune the physicochemical properties of lead compounds, which is a critical strategy in optimizing drug candidates for improved potency and pharmacokinetic profiles . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1956365-06-2

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

2-(azetidin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-2-5-7-3-1-4-7;/h1-6H2;1H

InChI Key

FHKVIUYEKBVLPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCN.Cl

Origin of Product

United States

Significance of Four Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their derivatives, are crucial building blocks in organic chemistry. nih.govnumberanalytics.com Their importance stems from their unique structural and electronic properties, which make them valuable for creating complex, biologically active molecules. nih.gov The inherent ring strain in these small rings, approximately 25.4 kcal/mol for azetidine (B1206935), is a key feature that influences their reactivity. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for selective ring-opening reactions, providing a pathway to a variety of functionalized acyclic compounds. rsc.orgbritannica.com

Azetidines serve as important intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn Their incorporation into molecular structures can significantly impact physicochemical properties such as basicity, lipophilicity, and metabolic stability, making them attractive motifs in drug discovery. nih.gov Consequently, the development of synthetic methods for constructing and functionalizing azetidine rings is an active and critical area of research. magtech.com.cn

Historical Development of Azetidine Synthesis Methodologies

The synthesis of azetidines has evolved significantly over the years, driven by the need for efficient and versatile methods to access these valuable scaffolds. magtech.com.cn Historically, the preparation of azetidines often involved intramolecular cyclization reactions of γ-amino alcohols or γ-haloamines. For instance, azetidine (B1206935) itself can be synthesized via a multi-step route starting from 3-amino-1-propanol. wikipedia.org

Early methods often required harsh reaction conditions and had limited substrate scope. However, the last few decades have witnessed remarkable progress in the development of new synthetic strategies. rsc.orgmagtech.com.cn These modern methods offer milder conditions, greater functional group tolerance, and improved stereocontrol.

Key advancements in azetidine synthesis include:

Cyclization Reactions: Formation of the azetidine ring through the creation of C-N or C-C bonds remains a fundamental approach. magtech.com.cn This includes reductive cyclization of halogenated imines and selenium-induced cyclization of homoallylbenzylamines. bham.ac.uk

[2+2] Cycloadditions: Photochemical and thermally induced [2+2] cycloaddition reactions have emerged as powerful tools for constructing the azetidine ring. numberanalytics.comrsc.orgrsc.org The aza-Paternò–Büchi reaction, an analogue of the Paternò–Büchi reaction, is a notable example. rsc.orgwikipedia.org

Ring Expansion and Contraction: Azetidines can be synthesized from other cyclic precursors through ring expansion of aziridines or, less commonly, ring contraction of larger rings. magtech.com.cnrsc.org

C-H Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents a significant advance, allowing for the direct formation of azetidines from readily available starting materials. rsc.org

These diverse methodologies have greatly expanded the accessibility of a wide range of substituted azetidines for various applications.

Structural Features and Their Influence on Reactivity in Azetidine Derivatives

Direct Functionalization Approaches to Azetidine Scaffolds

Direct modification of the azetidine ring is a common strategy for accessing a variety of derivatives. These methods leverage the inherent reactivity of the azetidine core to introduce new functional groups.

Amination Reactions in Azetidine Systems

Amination reactions are crucial for introducing nitrogen-containing substituents. One approach involves the direct displacement of a leaving group on an azetidine ring with an amine. For instance, the synthesis of azetidine-3-amines can be achieved through the reaction of an azetidine electrophile with an amine nucleophile. chemrxiv.org A straightforward, one-step synthesis of azetidine-3-amines from a commercially available, bench-stable starting material has been reported, which tolerates a range of functional groups and proceeds in moderate to high yields with secondary amines. chemrxiv.org

Palladium-catalyzed intramolecular amination of C-H bonds represents a more modern approach. For example, the use of a picolinamide (B142947) (PA) protecting group on an amine substrate allows for the palladium-catalyzed amination of unactivated γ and δ C-H bonds to form azetidines and other cyclic amines. organic-chemistry.org Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. This method relies on the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org

Alkylation Strategies for Azetidine Derivatives

Alkylation is a fundamental method for elaborating the azetidine scaffold. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of azetidine, even though the ring is strained and lacks activating groups. phasetransfercatalysis.com This suggests the reaction may not proceed through the formation of an N-anion. phasetransfercatalysis.com

Reductive alkylation is another efficient method for mono-substitution at a primary amino group attached to an azetidine ring. This has been used to create a variety of new azetidine-containing ligands with higher denticity. rsc.org Direct alkylation can also be employed, though in some cases it can lead to ring-opening of the azetidine. rsc.org The α-lithiation of N-protected azetidines followed by trapping with an electrophile is a powerful technique for accessing more complex derivatives. nih.gov The stereochemical outcome of these reactions can be dependent on the steric bulk of the incoming electrophile. nih.gov

Alkylation MethodSubstrateReagentsProductKey Features
Phase-Transfer CatalysisAzetidineAlkyl halide, K₂CO₃, TBABN-AlkylazetidineEffective for a strained ring without activating groups. phasetransfercatalysis.com
Reductive Alkylation1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidineAldehyde/Ketone, reducing agentN-alkylated derivativeEfficient for mono-substitution at a primary amine. rsc.org
α-Lithiation/AlkylationN-protected azetidines-BuLi, electrophileα-alkylated azetidineAllows for the introduction of substituents at the C2 position. nih.gov
Direct Alkylation1-azabicyclo[1.1.0]butaneOrganometal reagents, Cu(OTf)₂Bis-functionalized azetidinesRapid access to azetidines with various functional groups. organic-chemistry.org

Stereoselective C(sp³)–H Functionalization of Azetidines

The direct and stereoselective functionalization of C(sp³)–H bonds is a highly sought-after transformation in modern organic synthesis. nih.gov In the context of azetidines, this approach offers a streamlined route to chiral, functionalized products. uni-muenchen.de

One notable example is a palladium-catalyzed, directed C(sp³)-H arylation of azetidines at the C3 position. acs.org This protocol exhibits a broad substrate scope and provides access to valuable, stereochemically defined building blocks. acs.org Furthermore, the development of stereodivergent methods allows for selective access to different diastereomers of the product. For instance, intramolecular C(sp³)–H functionalization using rhodium(II) azavinyl carbenes can be controlled to selectively produce either cis- or trans-2,3-disubstituted tetrahydrofurans, a strategy that could be adapted to azetidine synthesis. researchgate.net

Cyclization Reactions for Azetidine Ring Formation

In addition to modifying a pre-existing ring, the construction of the azetidine core through cyclization is a fundamental and widely used strategy.

Intramolecular Aminolysis of cis-3,4-Epoxy Amines

A novel and efficient method for azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govbohrium.com Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for this transformation, promoting the C3-selective intramolecular aminolysis to afford azetidines in high yields. nih.govfrontiersin.org This reaction is tolerant of a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govbohrium.com Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate or product is responsible for the observed regioselectivity. nih.govrsc.org This method provides a valuable alternative to traditional intramolecular Sₙ2 reactions for forming the azetidine ring. frontiersin.org

SubstrateCatalystConditionsProductYield
cis-3,4-epoxy amineLa(OTf)₃ (5 mol%)DCE, refluxAzetidine derivativeHigh
cis-3,4-epoxy amine with electron-rich benzyl (B1604629) groupLa(OTf)₃-Azetidine derivativeHigh
cis-3,4-epoxy amine with electron-deficient benzyl groupLa(OTf)₃-Azetidine derivativeHigh
cis-3,4-epoxy amine with n-butyl amineLa(OTf)₃-Azetidine derivativeHigh
cis-3,4-epoxy amine with tert-butyl amineLa(OTf)₃-Azetidine derivativeHigh

Reductive Cyclization of γ-Haloalkyl Imines

The reductive cyclization of γ-haloalkyl imines is another established method for constructing the azetidine ring. This approach typically involves the formation of an imine from a γ-haloalkylamine or a related precursor, followed by a reduction step that induces cyclization. While not explicitly detailed in the provided search results, this strategy is a classical approach to forming four-membered rings and is conceptually related to the intramolecular Sₙ2 reactions mentioned as a common method for azetidine ring formation. frontiersin.org

Electrophilic Cyclization of Homoallylamines (e.g., 4-exo-tet cyclization)

The intramolecular cyclization of homoallylamines presents a direct route to substituted azetidines. This process, often proceeding via a 4-exo-tet cyclization pathway, involves the attack of the nitrogen atom onto an electrophilically activated double bond. For instance, the iodocyclization of homoallylamines at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. birmingham.ac.ukresearchgate.net Interestingly, a temperature increase can shift the reaction outcome towards the formation of 3-iodopyrrolidines, which are thermodynamic products formed via the isomerization of the initially formed azetidines. birmingham.ac.ukresearchgate.net This method's versatility is demonstrated by the successful cyclization of homoallylic benzylamines using selenium-based electrophiles, where the 4-exo and 5-endo cyclization pathways can be competitive. researchgate.net

A notable application of this strategy involves the NBS-induced reaction of camphene (B42988) with sulfonamides, which can lead to the formation of azetidine heterocycles through intramolecular cyclization. researchgate.net Furthermore, La(OTf)₃ has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basicity. frontiersin.orgnih.gov

Aza-Michael Addition Pathways for Azetidine Ring Construction

The aza-Michael addition is a powerful tool for the formation of carbon-nitrogen bonds and has been effectively utilized in the synthesis of azetidine derivatives. bohrium.comrsc.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. A prominent example is the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate, which is itself prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. bohrium.com This sequence yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.com The versatility of this approach allows for the synthesis of a diverse range of heterocyclic amino acid derivatives. bohrium.com

The aza-Michael addition is a cornerstone of many synthetic strategies due to its efficiency and the mild conditions under which it can often be performed. rsc.orgyoutube.com It represents a key step in various multi-component reactions and cascade sequences leading to complex molecular architectures containing the azetidine motif.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. bohrium.comcolab.wsorganic-chemistry.orgresearchgate.netnih.gov A modular method involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. bohrium.comorganic-chemistry.orgresearchgate.netnih.gov Upon N-protonation, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and yielding an azetidinyl boronic ester. bohrium.comorganic-chemistry.orgresearchgate.netnih.gov This methodology is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. bohrium.comorganic-chemistry.org The resulting azetidinyl boronic esters can be further functionalized, offering a versatile platform for the synthesis of diverse azetidine derivatives. bohrium.comorganic-chemistry.orgresearchgate.net

Multi-Component Reactions and Cascade Strategies

Copper(I)-Catalyzed Rearrangement and Electrocyclization Cascades

Copper(I) catalysis has enabled the development of elegant cascade reactions for the synthesis of azetidine derivatives. One such strategy involves a tandem nih.govacs.org-rearrangement and 4π-electrocyclization of O-propargylic oximes. researchgate.netnih.govacs.org This process, catalyzed by a combination of copper(I) and 2-aminopyridine, leads to the formation of various azetidine nitrones in moderate to good yields. researchgate.netnih.govacs.org Mechanistic studies suggest a complex sequence involving the initial copper-catalyzed rearrangement, followed by electrocyclization, ring-opening, and recyclization, all occurring in a single pot. researchgate.netnih.gov

Another powerful copper-catalyzed multicomponent reaction involves the combination of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This reaction proceeds under mild, base-free conditions to afford functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.orgorganic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition. acs.org These multicomponent approaches are highly valued for their ability to rapidly generate molecular complexity from simple and readily available starting materials. acs.orgnih.gov

Photochemical [2+2] Cycloaddition Reactions (e.g., aza Paternò-Büchi)

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing functionalized azetidines. nih.govrsc.orgrsc.org This reaction has been the subject of significant research to overcome its inherent challenges, such as competing E/Z isomerization of the imine. nih.govrsc.org Recent advancements have focused on the use of visible light and photocatalysts to facilitate these cycloadditions under milder conditions. nih.govacs.orgchemrxiv.org

Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been successfully developed. nih.govrsc.org For instance, intramolecular cycloadditions have been used to create complex, tricyclic azetidine scaffolds. nih.govrsc.orgacs.org The development of visible-light-mediated protocols has expanded the scope of this reaction to include previously unreactive unactivated alkenes, providing access to azetidines with high levels of saturation and three-dimensional complexity. nih.govacs.org

Catalytic Approaches in Azetidine Amine Synthesis

Catalysis plays a pivotal role in the modern synthesis of azetidine amines, offering efficient and selective routes to these valuable compounds. Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a powerful method for constructing the azetidine ring. nih.gov These reactions can utilize unactivated C(sp³)-H bonds, highlighting the advancements in C-H activation chemistry. nih.gov

Copper catalysis is also extensively used, not only in the multicomponent reactions mentioned earlier but also in photo-induced radical annulations of aliphatic amines with alkynes to produce azetidines. nih.govthe-innovation.org This [3+1] cyclization approach involves the generation of an α-aminoalkyl radical which then participates in a cascade of reactions including a 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. nih.gov

Furthermore, lanthanide catalysts, such as La(OTf)₃, have proven effective in promoting the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.orgnih.gov These catalytic systems are often characterized by their tolerance of a wide range of functional groups and their ability to control regioselectivity. The continuous development of novel catalytic systems is crucial for expanding the synthetic toolbox for accessing structurally diverse and functionally complex azetidine amines.

Lewis Acid Catalysis (e.g., Ln(OTf)3-catalyzed methods)

Lewis acid catalysis offers a powerful tool for the synthesis of azetidines. Lanthanide triflates (Ln(OTf)3), in particular, have emerged as effective catalysts for the intramolecular cyclization of amino epoxides to form azetidine rings. nih.govfrontiersin.org This approach leverages the ability of the Lewis acid to activate the epoxide ring towards nucleophilic attack by the tethered amine.

A notable example is the Lanthanum(III) trifluoromethanesulfonate (La(OTf)3)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds with high regioselectivity to afford the corresponding 3-hydroxyazetidines. The choice of the lanthanide catalyst and the stereochemistry of the epoxy amine substrate are crucial for controlling the regioselectivity of the ring-opening, leading to the preferential formation of the four-membered azetidine ring over the five-membered pyrrolidine ring. nih.govfrontiersin.org

The reaction tolerates a variety of functional groups on the amine, including benzyl, n-butyl, and even bulky tert-butyl groups. frontiersin.org Furthermore, acid-sensitive protecting groups such as Boc, PMB, and TBS remain intact under the reaction conditions, highlighting the mildness of this catalytic system. frontiersin.org

CatalystSubstrateProductYield (%)Reference
La(OTf)3cis-3,4-epoxy amine3-hydroxyazetidineHigh nih.govfrontiersin.org
Eu(OTf)32,3-epoxy alcoholC3-aminated alcoholHigh frontiersin.org

Computational studies suggest that the coordination of the lanthanide catalyst to the substrate and/or product plays a key role in directing the regioselectivity of the cyclization. nih.govfrontiersin.org This method provides a valuable route to functionalized azetidines that can serve as precursors to a range of azetidine amine derivatives.

A cooperative Brønsted/Lewis acid catalytic system has also been described for the ring-opening of azetidines with organotrifluoroborate salts, providing a pathway to γ,γ-substituted amines. acs.orgorganic-chemistry.org This transition-metal-free approach offers excellent regioselectivity and high diastereoselectivity. organic-chemistry.org

Transition Metal-Mediated Syntheses (e.g., Pd(II)-catalyzed C(sp3)–H amination, Ti(IV)-mediated coupling)

Transition metal catalysis provides a diverse set of tools for the synthesis of azetidines, often through the activation of otherwise inert C-H bonds.

Palladium(II)-Catalyzed C(sp3)–H Amination:

Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds is a powerful strategy for constructing azetidine rings. organic-chemistry.orgnih.gov This methodology typically employs a directing group, such as picolinamide (PA), to guide the palladium catalyst to a specific C-H bond for amination. organic-chemistry.orgnih.govacs.org The transformation of a γ-C(sp3)–H bond into a C–N bond through a proposed Pd(II)/Pd(IV) catalytic cycle can yield azetidines with high diastereoselectivity. organic-chemistry.org

This approach is notable for its ability to utilize readily available starting materials and for its predictable selectivity. nih.govacs.org The reaction conditions are generally mild, and the catalyst loading can often be kept relatively low. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of various azetidine, pyrrolidine, and indoline (B122111) compounds. organic-chemistry.orgnih.gov The development of more easily removable directing groups continues to enhance the synthetic utility of this method. organic-chemistry.org

A notable application of this strategy is in the synthesis of complex polycyclic nitrogen-containing heterocycles, including azabicyclic scaffolds. acs.org The reaction exhibits broad substrate scope and high functional group tolerance. acs.org

Titanium(IV)-Mediated Coupling:

Titanium(IV)-mediated coupling reactions offer another route to azetidine rings. For instance, the synthesis of spirocyclic NH-azetidines from oxime ethers has been achieved using a Ti(IV)-mediated process. nih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-dianion equivalent, reacting with the oxime ether to form the azetidine ring in a single step. nih.gov

Organocatalytic Methods

Organocatalysis has emerged as a valuable strategy for the synthesis of chiral molecules, including azetidine derivatives. These methods avoid the use of metals and often proceed under mild conditions.

One example involves the use of chiral sulfides as organocatalysts in the imino Corey-Chaykovsky reaction to produce chiral aziridines, which can be precursors to azetidines. rsc.org While not a direct synthesis of azetidines, this highlights the potential of organocatalysis in constructing small, strained nitrogen heterocycles.

More directly, a catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid-derived catalyst, has been reported to produce azetidines in good yields and with excellent enantioselectivity. thieme-connect.com This method provides a direct route to chiral disubstituted azetidines. thieme-connect.com

Strategies for Enantioselective Synthesis of Azetidine Amine Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of chiral azetidine amine derivatives is of paramount importance.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. In the context of azetidine synthesis, a chiral auxiliary can be temporarily incorporated into the starting material to direct the formation of a specific enantiomer of the product. After the key stereocenter-forming step, the auxiliary can be removed.

One example is the use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The chiral auxiliary not only directs the stereochemistry of the cyclization but also serves as the nitrogen atom donor for the azetidine ring. rsc.orgcapes.gov.br The resulting chiral azetidine dicarboxylic acids can then be further functionalized.

Chiral sulfinamides have also been employed as effective chiral auxiliaries for the synthesis of chiral azetidin-3-ones. nih.gov These chiral building blocks are readily accessible and can be used to prepare N-propargylsulfonamides, which then undergo gold-catalyzed oxidative cyclization to form the azetidin-3-one (B1332698) ring with high enantiomeric excess. nih.gov The tert-butanesulfonyl protecting group can be conveniently removed under acidic conditions. nih.gov

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can be used to generate a large quantity of a chiral product.

Copper-Catalyzed Reactions:

Copper catalysts have proven to be versatile in the asymmetric synthesis of azetidine derivatives. A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

Furthermore, a highly enantioselective copper-catalyzed difunctionalization of azetines has been reported for the synthesis of chiral 2,3-disubstituted azetidines. acs.org This method involves the boryl allylation of azetines, creating two new stereogenic centers with high diastereo- and enantioselectivity. acs.org This represents a rare example of a copper-catalyzed asymmetric boryl alkylation of an electron-rich olefin. acs.org

Other Asymmetric Catalytic Methods:

Other asymmetric catalytic methods for azetidine synthesis include the previously mentioned organocatalytic [2+2] cycloaddition. thieme-connect.com Additionally, enantiopure 2-cyano azetidines have been prepared through an intramolecular Michael addition of a lithiated α-amino nitrile, derived from a β-amino alcohol. thieme-connect.com This 4-exo-tet ring closure proceeds stereoselectively to afford the functionalized azetidine. thieme-connect.com

Strain-Driven Reactivity of the Azetidine Ring System

Azetidines are four-membered, nitrogen-containing heterocyclic compounds analogous to cyclobutane. The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity. rsc.orgresearchwithrutgers.comrsc.org The ring strain of azetidines is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable, less reactive pyrrolidines (five-membered rings). rsc.org This balance results in a ring that is stable enough for practical handling but can be induced to react under specific conditions, making it a valuable synthon in organic chemistry. rsc.orgresearchwithrutgers.comrsc.org

The strain within the azetidine ring makes it a candidate for reactions that involve the cleavage of the carbon-nitrogen (C-N) sigma bond, thereby releasing the strain. rsc.org This strain-release principle is leveraged in various synthetic methodologies to create more complex acyclic or larger heterocyclic structures. nih.govrsc.org Despite this inherent reactivity, some substituted azetidines have demonstrated considerable stability, even under strongly acidic or basic conditions, highlighting the influence of substituents on the ring's reactivity. researchgate.net

Table 1: Comparative Ring Strain of Aza-heterocycles rsc.org

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine 4 25.4
Pyrrolidine55.4

Mechanistic Studies of Azetidine Ring Transformations

The reactivity of the azetidine ring can be harnessed through several mechanistic pathways, often initiated by either nucleophilic attack or electrophilic activation.

The strained C-N bonds of the azetidine ring are susceptible to cleavage by nucleophiles. These reactions typically require activation of the azetidine, often by protonation or acylation of the ring nitrogen, which makes the ring carbons more electrophilic. rsc.org For instance, in the presence of a strong acid like concentrated hydrochloric acid, the azetidine nitrogen is protonated to form an azetidinium ion. This positively charged species is highly susceptible to attack by a nucleophile, such as the chloride ion, leading to the opening of the ring and the formation of a γ-chloroamine. youtube.com

A variety of nucleophiles, including thiols, cyanides, and halides, can participate in these ring-opening reactions. rsc.orgrsc.org The regioselectivity of the attack on unsymmetrically substituted azetidines is a key consideration in these transformations. researchgate.net The reaction can also be catalyzed by chiral catalysts to achieve enantioselective desymmetrization of meso-azetidines. rsc.org In some cases, intramolecular nucleophilic attack can occur, where a pendant functional group on a substituent attacks the azetidine ring, leading to decomposition or rearrangement products. nih.gov

Activation of the azetidine ring with electrophiles is a common strategy to induce rearrangements and ring expansions. rsc.org When the nitrogen atom of an azetidine reacts with an electrophile, such as an alkyl halide, it forms a quaternary azetidinium salt. youtube.com This process increases the ring strain and makes the system prone to subsequent reactions.

These activated intermediates can undergo various transformations, including rearrangements like the Stevens rearrangement or ring-expansion reactions to form larger heterocycles such as pyrrolidines, piperidines, and azepanes. rsc.orgresearchgate.net For example, gold(I)-catalyzed ring expansion of 2-azetidinyl ynones has been shown to produce pyrrolin-4-ones. rsc.org Similarly, cobalt-catalyzed carbonylation of azetidine can lead to ring expansion. epfl.ch The specific outcome of these reactions is highly dependent on the nature of the substituents on the azetidine ring and the reaction conditions employed.

Under certain conditions, the azetidine ring can undergo bond scission, leading to degradation. Forced degradation studies on azetidine-containing compounds have revealed pathways involving the formation of an azetidinium ion intermediate, which then undergoes further reaction. researchgate.netnih.gov This can be initiated under hydrolytic conditions, particularly at acidic pH. nih.gov

One proposed mechanism involves the protonation of the azetidine nitrogen, which facilitates the cleavage of a C-N bond. nih.gov Another pathway involves an outer-sphere single-electron transfer (SET) to an activated azetidine, such as an N-acylazetidine, which can induce a radical C-N bond scission. rsc.org The stability of the azetidine ring is significantly influenced by its substituents. For example, N-aryl substituted azetidines can undergo intramolecular ring-opening decomposition, a process that is sensitive to the electronic properties of the aryl group and the pH of the medium. nih.gov

Reactivity of the Ethanamine Moiety

Amines function as nucleophiles due to the lone pair of electrons on the nitrogen atom. fiveable.me The nucleophilicity of an amine is its ability to donate this electron pair to an electrophile. Generally, the order of nucleophilicity for amines is secondary > primary > ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom.

However, this trend can be influenced by several factors, including steric hindrance. fiveable.memasterorganicchemistry.com

Primary Amines : These are generally good nucleophiles as they have a good balance of electronic activation from one alkyl group and minimal steric hindrance. fiveable.me

Secondary Amines : These are often more nucleophilic than primary amines due to the presence of two electron-donating alkyl groups. masterorganicchemistry.com Cyclic secondary amines, like the azetidine ring, are known to be strong nucleophiles. researchgate.net

Tertiary Amines : While they have three electron-donating groups, the significant steric hindrance around the nitrogen can greatly diminish their ability to act as nucleophiles, making them less reactive than primary or secondary amines in many substitution reactions. fiveable.me

The relative nucleophilicity is also solvent-dependent. researchgate.net In the context of 2-(azetidin-1-yl)ethanamine, both the primary amine of the ethylamine (B1201723) chain and the secondary amine of the azetidine ring are potential nucleophilic centers. The specific reaction conditions and the nature of the electrophile will determine which amine preferentially reacts.

Table 2: General Trends in Amine Nucleophilicity fiveable.memasterorganicchemistry.com

Amine TypeNumber of Alkyl GroupsElectronic EffectSteric HindranceGeneral Nucleophilicity
Primary (RNH₂)1+ILowGood
Secondary (R₂NH) 2 ++I Moderate Excellent
Tertiary (R₃N)3+++IHighFair to Poor

Alkylation Reactions Involving Amine Functionality

The amine functionality of azetidine and its derivatives, such as 2-(azetidin-1-yl)ethanamine, is characterized by the lone pair of electrons on the nitrogen atom, which makes it nucleophilic. youtube.com This nucleophilicity allows these amines to react with electrophilic reagents like alkyl halides. youtube.com In a typical N-alkylation reaction, the lone pair on the azetidine nitrogen attacks the partially positive carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond. youtube.com

However, the direct alkylation of primary or secondary amines with alkyl halides is often not a clean process. libretexts.org A significant issue is that the reaction produces a hydrohalic acid (HX) as a byproduct. libretexts.org This acid can react with the starting amine to form an ammonium (B1175870) salt, effectively removing it from the reaction. Using a 2:1 ratio of amine to alkylating agent can solve this, but it introduces another problem: the product amine is also a nucleophile and can compete with the starting amine for the alkyl halide, leading to the formation of higher alkylated products and even quaternary ammonium salts. libretexts.org

To achieve more controlled alkylation, various synthetic strategies have been developed. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com In one approach, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base in chloroform, azetidine can be alkylated. phasetransfercatalysis.com The mechanism in this case is thought to involve the solubilization of the polar amine in the non-polar solvent via hydrogen bonding with the catalyst, rather than the formation of an N-anion, especially since azetidine lacks activating groups to increase the N-H acidity. phasetransfercatalysis.com

Alternative methods for synthesizing substituted azetidines often involve the alkylation of primary amines with di-functionalized propane (B168953) derivatives. For instance, a straightforward synthesis of 1,3-disubstituted azetidines can be achieved by reacting primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another efficient method involves the microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium. organic-chemistry.org Ruthenium complexes have also been utilized to catalyze the N-alkylation of primary amines using alcohols as the alkylating agents. rsc.org

A summary of different alkylation approaches is presented below.

MethodReagentsKey Features
Direct Alkylation Amine, Alkyl HalideSimple, but prone to over-alkylation and salt formation. libretexts.org
Phase-Transfer Catalysis Azetidine, Alkylating Agent, PTC (e.g., TBAB), Base (e.g., K₂CO₃)Effective for heterocycles without activating groups; avoids N-anion formation. phasetransfercatalysis.com
Cyclocondensation Primary Amine, 2-substituted-1,3-propanediol bis-triflatesForms 1,3-disubstituted azetidines. organic-chemistry.org
Microwave-Assisted Primary Amine, Alkyl Dihalide, Aqueous BaseRapid and efficient one-pot synthesis. organic-chemistry.org
Ruthenium-Catalyzed Primary Amine, Alcohol, Ru-catalystUses alcohols as alkylating agents. rsc.org

Acylation and Condensation Reactions of Amines

Primary and secondary amines, including azetidine derivatives, readily undergo acylation when treated with acid chlorides or acid anhydrides to form amides. youtube.comlibretexts.org The reaction is typically rapid at room temperature. libretexts.org For example, azetidine reacts with acetyl chloride where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acetyl chloride to yield 1-acetylazetidine. youtube.com A base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the lone pair on the resulting amide nitrogen is delocalized by conjugation with the adjacent carbonyl group, rendering it substantially less nucleophilic than the starting amine. libretexts.org

Condensation reactions are fundamental to the functionalization of amines. nih.gov These reactions can form azomethine ylides as key intermediates, which then participate in a variety of transformations. nih.gov For instance, the condensation of cyclic secondary amines with aldehydes or ketones can lead to the formation of these ylides, which can then undergo cycloaddition reactions. nih.gov An example is the [3+2] dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene (a dipolarophile). nih.gov

Another important class of reactions is condensation followed by cyclization. The reaction of diketene (B1670635) with N-benzylidenealkylamines in the presence of triethylamine (B128534) can produce 3-acetyl-1-alkyl-4-phenylazetidin-2-one, a β-lactam, alongside other products. researchgate.net These reactions highlight the versatility of amines in constructing complex heterocyclic structures. nih.gov

Detailed Mechanistic Studies of Amine Reactions

Kinetic Isotope Effect Measurements

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is defined as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org This phenomenon arises from the fact that heavier isotopes form stronger bonds with lower vibrational frequencies, meaning more energy is required to reach the transition state, which generally results in a slower reaction rate. wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.eduyoutube.com For example, if the cleavage of a C-H bond is the rate-determining step, replacing hydrogen with deuterium (B1214612) (C-D) will lead to a significant decrease in the reaction rate, yielding a KIE value (kH/kD) typically greater than 2. youtube.com The magnitude of the primary KIE can provide insight into the structure of the transition state. A symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, often results in a maximum KIE, which can be around 7. youtube.com

Conversely, a secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step. wikipedia.orgyoutube.com These effects are generally much smaller, with kH/kD values often between 0.7 and 1.5. youtube.com Secondary KIEs can still provide valuable mechanistic information, for example, by helping to distinguish between SN1 and SN2 reaction pathways. wikipedia.org In the context of amine reactions, KIE studies can be used to probe the transition state of processes like deprotonation or hydrogen transfer. princeton.edu For instance, studying the deprotonation of nitroethane with various amine bases revealed that the largest KIE occurs when the pKa of the nitroalkane matches that of the conjugate acid of the amine, corresponding to a thermoneutral reaction with a highly symmetrical transition state. princeton.edu

Hammett Studies and Linear Free-Energy Relationships

Linear free-energy relationships (LFERs) are fundamental tools in physical organic chemistry used to understand reaction mechanisms and transition state structures. nih.govacs.org They quantitatively correlate changes in reaction rates or equilibrium constants with changes in the structure of the reactants, typically through substituent effects. nih.govusc.edu The Hammett equation is a well-known LFER that relates the reaction rate or equilibrium constant of a reaction series to the electronic properties (electron-donating or electron-withdrawing nature) of substituents on an aromatic ring. nih.gov

In the study of amine reactivity, Hammett plots can be used to probe the sensitivity of a reaction to electronic effects. For example, in the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine, a nonlinear Hammett plot was observed. koreascience.kr This nonlinearity was not due to a change in the rate-determining step but was attributed to the stabilization of the ground state of the substrate by electron-withdrawing substituents. koreascience.kr A linear correlation was achieved using the Yukawa-Tsuno plot, which accounts for such resonance effects. koreascience.kr

The Brønsted equation is another LFER that relates the rate constant of a reaction to the acidity or basicity of the catalyst, providing insight into acid-base catalysis mechanisms. nih.gov For amine nucleophiles, there is often a correlation between nucleophilicity and basicity. uni-muenchen.de However, this relationship is not always linear, as factors like steric hindrance can reduce the reactivity of a highly basic amine. acs.org LFERs have been used to show that for nucleophilic addition of amines to certain carbocations, reactivity can decrease as the basicity of the amine increases. acs.org These studies are crucial for building a microscopic understanding of how catalyst and substrate structure influence kinetic and thermodynamic behavior in amine-mediated reactions. arxiv.orgsciengine.com

LFER TypeRelationship StudiedInformation Gained
Hammett Equation Reaction rate/equilibrium vs. substituent electronic effects (σ). nih.govSensitivity of the reaction to electron-donating/withdrawing groups; charge development in the transition state. nih.gov
Yukawa-Tsuno Plot A modified Hammett plot that accounts for resonance effects. koreascience.krClarifies non-linear Hammett plots caused by through-conjugation. koreascience.kr
Brønsted Catalysis Equation Reaction rate vs. pKa of the acid/base catalyst. nih.govProbes the mechanism of proton transfer in the rate-determining step. acs.org

Identification of Rate-Determining Steps in Amine Catalysis

Several experimental and theoretical methods are used to identify the RDS. Kinetic studies that measure the reaction rate as a function of reactant concentrations, temperature, and pressure are fundamental. numberanalytics.com For instance, in the reaction of NO₂ with CO, the experimental rate law is r = k[NO₂]², indicating that the RDS involves the collision of two NO₂ molecules, and the CO molecule participates in a subsequent, faster step. wikipedia.org

Role of Amine Concentration and Nucleophilicity in Reaction Pathways

The nucleophilicity of an amine—its ability to donate its lone pair of electrons to an electrophile—is a key determinant of its reactivity and the reaction pathway it will follow. masterorganicchemistry.com Generally, for amines, nucleophilicity increases with basicity. masterorganicchemistry.com For instance, secondary amines are often more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This trend is reflected in Mayr's nucleophilicity scale, where diethylamine (B46881) (N=14.7 in water) is roughly 100,000 times more nucleophilic than ammonia (N=9.5 in water). masterorganicchemistry.com

However, this trend has exceptions. Steric hindrance can significantly diminish nucleophilicity. masterorganicchemistry.com For example, the bulky t-butyl group reduces the nucleophilicity of t-butylamine by a factor of about 1000 compared to a linear primary amine like n-propylamine. masterorganicchemistry.com This steric effect is much more pronounced for nucleophilicity than for basicity, as nucleophilic attack on a carbon atom is more sterically demanding than proton abstraction. masterorganicchemistry.com In some cases, increasing steric hindrance around the nitrogen atom can intentionally alter a reaction pathway. For hindered alkanolamines reacting with CO₂, increased steric bulk decreases the nitrogen's ability to directly attack CO₂ (its Lewis basicity or nucleophilicity) to form a carbamate. colab.ws This favors an alternative pathway where the amine acts as a Brønsted base, promoting the formation of bicarbonate, which is advantageous for CO₂ capture systems. colab.ws

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Azetidine Amines

The reactivity of azetidine amines, including this compound, is characterized by a delicate interplay of factors that govern the selectivity of their chemical transformations. The strained four-membered ring and the presence of one or more nitrogen atoms bestow unique chemical properties upon these molecules. Understanding the principles of chemo-, regio-, and stereoselectivity is paramount for their successful application in organic synthesis.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the context of azetidine amines, the primary competing sites for reaction are typically the nitrogen atoms and any other functional groups present in the molecule. For a compound like 2-(azetidin-1-yl)ethanamine, which possesses both a primary and a tertiary amine, the relative nucleophilicity and basicity of these two nitrogen atoms will dictate the chemoselectivity of reactions such as alkylation, acylation, and sulfonylation.

Generally, the less sterically hindered primary amine is more nucleophilic and will react preferentially under kinetically controlled conditions. However, the tertiary azetidine nitrogen can also participate in reactions, particularly those involving electrophiles that can coordinate to it, potentially leading to ring-opening or rearrangement reactions. The presence of a hydrochloride salt, as in this compound, protonates the more basic nitrogen, which is typically the primary amine, thereby modulating its reactivity and potentially directing reactions towards the azetidine nitrogen.

In more complex azetidine-containing molecules, other functional groups such as hydroxyls, carbonyls, or esters introduce additional chemoselective challenges. For instance, the reduction of a β-lactam (azetidin-2-one) to an azetidine using reagents like diisobutylaluminium hydride (DIBAL-H) must be carefully controlled to avoid the cleavage of the strained four-membered ring. rsc.org The choice of reagents and reaction conditions is therefore critical in achieving the desired chemoselectivity.

The introduction of multiple functionalities into a molecule containing an azetidine ring can lead to complex chemoselectivity challenges, especially when different terminal alkynes are used in multicomponent domino processes. acs.org

Regioselectivity

Regioselectivity, the preference for bond formation or cleavage at a particular position in a molecule, is a key consideration in the chemistry of unsymmetrically substituted azetidines. Ring-opening reactions of azetidines are among the most studied transformations where regioselectivity plays a crucial role. magtech.com.cnresearchgate.net These reactions often require activation by Lewis acids or conversion to quaternary ammonium salts to overcome the relative stability of the azetidine ring. magtech.com.cn

The outcome of nucleophilic ring-opening reactions is heavily influenced by both electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn

Electronic Effects : Nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. This means that carbon atoms bearing aryl, allyl, cyano, or acyl groups are more susceptible to attack. magtech.com.cn

Steric Effects : With sterically demanding or highly reactive nucleophiles, the attack often happens at the less substituted carbon atom adjacent to the nitrogen, a pathway governed by steric hindrance. magtech.com.cn

A general, scalable two-step method for the regio- and diastereoselective synthesis of versatile alkaloid-type azetidines has been developed. acs.orgresearchgate.net This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered rings. acs.orgresearchgate.net Furthermore, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yield route to azetidines, tolerating a range of functional groups. nih.govfrontiersin.org

The following table summarizes the regioselective outcomes in the ring-opening of unsymmetrical azetidines under different conditions.

Azetidine SubstituentNucleophile/Reaction ConditionMajor Regioisomeric ProductControlling Factor
2-ArylPhenols with aryl borates (N-tosyl activated)β-Aryloxy aminesElectronic
2-AlkylStrong, bulky nucleophilesAttack at the less substituted carbonSteric
2-AcylVarious nucleophilesAttack at the acyl-bearing carbonElectronic
General unsymmetricalLewis acid catalysisAttack at the more substituted carbonElectronic

This table is a generalized representation based on principles outlined in the cited literature.

Stereoselectivity

Stereoselectivity in reactions of azetidine amines pertains to the preferential formation of one stereoisomer over another. This is particularly relevant in the synthesis of chiral azetidines and their subsequent transformations. The stereochemical outcome of reactions can be influenced by the existing stereocenters in the molecule, the use of chiral catalysts, or chiral auxiliaries. youtube.comyoutube.com

The diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been achieved through the reduction of C-3 functionalized azetidin-2-ones. rsc.org Similarly, the use of chiral tert-butanesulfinamide as an auxiliary has enabled the synthesis of C-2 substituted azetidines with high levels of stereoselectivity. rsc.org

In ring-opening reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. For instance, the ring-opening of enantiomerically enriched 2-aryl azetidines can proceed with either inversion or retention of configuration, depending on the reaction mechanism. The ring-opening of N-tosyl azetidines with aryl borates was found to produce racemic β-aryloxy amines, suggesting a process with significant carbocationic character. nih.gov However, introducing a hydroxyl group on the azetidine ring can direct the nucleophilic attack to occur with predominant inversion of configuration. nih.gov

Metal-catalyzed reactions, such as palladium-catalyzed allylic amination, have also been employed for the enantioselective formation of azetidines. rsc.org Furthermore, highly stereoselective asymmetric 6π-azaelectrocyclizations have been developed using chiral amines to produce optically active compounds. nih.gov

The table below provides examples of stereoselective reactions involving azetidines.

Reaction TypeChiral InfluenceStereochemical Outcome
Reduction of C-3 functionalized azetidin-2-onesSubstrate controlDiastereoselective synthesis of 2,3-disubstituted azetidines rsc.org
Ring-opening of 2-aryl-azetidinolsIntramolecular delivery directed by hydroxyl groupPredominant inversion of configuration nih.gov
Pd-catalyzed allylic aminationChiral ligandsEnantioselective formation of azetidines rsc.org
Aza-Paternò-Büchi reactionPhotocycloadditionSynthesis of azetidines rsc.org
[2+2] Annulation of aldehydes with aldiminesOrganocatalysisDiastereoselective synthesis of azetidin-2-ols rsc.org

This table illustrates the types of stereocontrol achievable in azetidine chemistry based on the cited literature.

Computational and Theoretical Studies in Azetidine Amine Chemistry

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the determination of the structures and energies of reactants, products, transition states, and intermediates, thereby providing a detailed narrative of the reaction pathway.

For azetidine (B1206935) derivatives, a key area of investigation is the ring-opening reaction, driven by the inherent ring strain of the four-membered ring (approximately 25.2-26.7 kcal/mol). researchgate.net Computational studies on the nucleophilic ring-opening of azetidinium ions have shown that the reaction proceeds via an SN2 mechanism. nih.gov DFT calculations can predict the energy barriers for such reactions and the influence of substituents on the azetidine ring and the nucleophile. For instance, in a hypothetical reaction involving the protonated form of 2-(azetidin-1-yl)ethanamine (the azetidinium ion), quantum chemical calculations could model the approach of a nucleophile and the subsequent cleavage of a C-N bond.

Another significant reaction class amenable to computational study is the [2+2] photocycloaddition, a common method for synthesizing azetidine rings. rsc.orgrsc.org Theoretical calculations have been crucial in understanding the mechanism of the aza Paternò-Büchi reaction, which involves the photochemical reaction of an imine and an alkene. researchgate.net These studies elucidate the nature of the excited states (singlet or triplet) and the transition states leading to the azetidine product. researchgate.netresearchgate.net

Reaction StepStructureRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsAzetidinium Ion + Nucleophile0-
Transition State[Nucleophile---C---N]‡Calculated Activation EnergyPartially formed/broken bonds
ProductsRing-Opened AmineCalculated Reaction Enthalpy-

This table is a conceptual representation. Actual values would require specific quantum chemical calculations for the defined reaction.

Molecular Modeling of Transition States and Reactive Intermediates

Molecular modeling provides three-dimensional representations of molecules and allows for the detailed examination of the geometries of transient species like transition states and reactive intermediates. Understanding the structure of these species is fundamental to comprehending reaction stereochemistry and regioselectivity.

In the context of azetidine chemistry, the structure of the azetidinium ion is a key reactive intermediate. nih.gov Computational models can reveal the puckered nature of the azetidine ring and the distribution of positive charge. For reactions involving the formation or cleavage of the azetidine ring, modeling the transition states is critical. For example, in the ring-opening of an azetidinium ion, the transition state would feature an elongated C-N bond and specific bond angles that dictate the stereochemical outcome of the reaction. nih.gov

DFT calculations have been employed to investigate the transition states in various reactions involving azetidines, such as the enantioselective ring-opening catalyzed by a chiral squaramide hydrogen-bond donor. chemrxiv.orgacs.org These models help to explain the origin of enantioselectivity by analyzing the non-covalent interactions between the catalyst and the substrate in the transition state.

Similarly, in the synthesis of azetidines via intramolecular C-H amination catalyzed by palladium, computational modeling of the Pd(IV) intermediate and the subsequent reductive elimination transition state has been vital in understanding the reaction mechanism. rsc.org

SpeciesComputational MethodKey Structural Features
Azetidinium IonDFTPuckered four-membered ring, charge localization on nitrogen
SN2 Transition State (Ring-Opening)DFTElongated C-N bond, trigonal bipyramidal-like geometry at the carbon center
Aza Paternò-Büchi Transition StateCASSCF, DFTGeometry of approach of alkene to excited imine

This table illustrates the types of structural insights gained from molecular modeling of key species in azetidine reactions.

Theoretical Insights into Reactivity, Selectivity, and Reaction Energetics

The regioselectivity of ring-opening reactions of substituted azetidinium ions can be rationalized through computational analysis of the transition state energies for nucleophilic attack at different carbon atoms of the ring. nih.gov These calculations often reveal that electronic and steric factors of the substituents play a crucial role in directing the nucleophile.

Theoretical studies have also shed light on the stability of azetidine derivatives. For instance, the stability of N-aryl azetidines can be influenced by the electronic nature of the aryl substituent, with electron-withdrawing groups potentially leading to instability and ring-opening decomposition, a process that can be modeled computationally. nih.gov The pKa of the azetidine nitrogen is a key parameter influencing its reactivity, especially in acid-mediated reactions, and can be predicted with reasonable accuracy using theoretical methods. nih.gov

The energetics of various synthetic routes to azetidines have been compared using computational methods. For example, the difficulty in forming four-membered rings through unimolecular nucleophilic substitution compared to three-, five-, and six-membered rings has been explained by the conformational preferences of the acyclic precursors, which disfavor the required geometry for cyclization into an azetidine. researchgate.net

Conformational Analysis of Azetidine Amine Derivatives

The biological activity and chemical reactivity of molecules are often intrinsically linked to their three-dimensional shape and conformational flexibility. Computational methods are powerful tools for exploring the conformational landscape of flexible molecules like 2-(azetidin-1-yl)ethanamine.

The azetidine ring itself is not planar and undergoes a puckering motion. The barrier to this ring inversion is relatively low. Substituents on the ring can influence the preferred puckered conformation. researchgate.net For N-substituted azetidines, such as our target compound, the orientation of the substituent relative to the ring is another important conformational variable.

Computational studies on N-nitro-azetidines have revealed the nonplanar nature of the nitroamine group and its influence on the conformational and chiroptical properties of the molecule. acs.org Similarly, the conformational preferences of azetidine-containing peptides have been extensively studied. These studies show that the constrained four-membered ring can induce specific secondary structures, such as γ-turns. researchgate.net Quantum mechanical calculations have demonstrated that replacing a proline (a five-membered ring) with an azetidine-2-carboxylic acid (a four-membered ring) in a peptide backbone reduces conformational flexibility. researchgate.net

For 2-(azetidin-1-yl)ethanamine, a conformational analysis would involve rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain, in addition to the puckering of the azetidine ring. The protonation state (as in the hydrochloride salt) would also significantly impact the conformational preferences due to electrostatic interactions.

Dihedral AngleDescriptionExpected Low Energy Conformations
C-N-C-C (ring)Ring PuckeringPuckered conformations with a defined angle
N-C-C-N (side chain)Orientation of the amino groupAnti and gauche conformations
C-C-N-H (side chain)Orientation of the terminal amine protonsStaggered arrangements

This table outlines the key conformational degrees of freedom for 2-(azetidin-1-yl)ethanamine that would be investigated in a theoretical conformational analysis.

Advanced Analytical and Spectroscopic Characterization of Azetidine Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atom arrangement in a molecule. For 2-(Azetidin-1-yl)ethanamine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the ethylamine (B1201723) side chain.

The protons on the carbon atoms adjacent to the nitrogen in the azetidine ring typically appear as multiplets due to spin-spin coupling. The vicinal coupling constants are characteristic of the four-membered ring, with Jcis values generally being larger than Jtrans values. ipb.pt The protons of the ethylamine side chain would present as two triplets, corresponding to the two methylene (B1212753) groups. The presence of the hydrochloride salt would likely lead to a downfield shift of the signals of the nearby protons, particularly the amine protons, due to the electron-withdrawing effect of the protonated amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Azetidin-1-yl)ethanamine

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Azetidine CH₂ (adjacent to N)~ 3.0 - 3.5Triplet
Azetidine CH₂ (β to N)~ 2.0 - 2.5Quintet
Ethyl CH₂ (adjacent to azetidine N)~ 2.7 - 3.2Triplet
Ethyl CH₂ (adjacent to NH₂)~ 2.8 - 3.3Triplet
NH₂VariableBroad Singlet

Note: These are predicted values and may vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in 2-(Azetidin-1-yl)ethanamine hydrochloride would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the azetidine ring would appear at characteristic chemical shifts, with the carbons directly bonded to the nitrogen atom being shifted downfield. The two carbon atoms of the ethylamine side chain would also have distinct signals. The spectrum for the parent azetidine shows a signal at 17.6 ppm. chemicalbook.com The substitution with the ethylamine group and the formation of the hydrochloride salt would influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Azetidin-1-yl)ethanamine

Carbon AtomPredicted Chemical Shift (ppm)
Azetidine C (adjacent to N)~ 55 - 60
Azetidine C (β to N)~ 15 - 20
Ethyl C (adjacent to azetidine N)~ 50 - 55
Ethyl C (adjacent to NH₂)~ 35 - 40

Note: These are predicted values and may vary based on solvent and concentration.

For more complex structural assignments and to resolve any ambiguities from 1D NMR, advanced NMR techniques are employed.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms in a molecule. In this compound, two distinct nitrogen signals would be expected. The nitrogen of the azetidine ring in unsubstituted azetidine has a chemical shift of 25.3 ppm relative to anhydrous ammonia (B1221849). ipb.pt The presence of the ethylamine substituent would shift this value. The nitrogen of the primary amine group would have a different chemical shift, and its protonation in the hydrochloride salt would lead to a significant change in its chemical environment and thus its resonance frequency.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful for establishing connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of the ethylamine chain and the protons within the azetidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C NMR spectra. These combined techniques are invaluable for the structural confirmation of novel or complex compounds. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For 2-(Azetidin-1-yl)ethanamine (C₅H₁₂N₂), the exact mass is 100.1000. In ESI-HRMS in positive ion mode, the compound would be observed as the protonated molecule [M+H]⁺ with a theoretical m/z of 101.1078. The high accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected ion. This technique is particularly useful for the structural characterization of unknown compounds, including degradation products. rsc.org By selecting the [M+H]⁺ ion of 2-(Azetidin-1-yl)ethanamine and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

The synthesis and characterization of various azetidine derivatives have been reported, with IR spectroscopy being a fundamental tool for confirming their structures. researchgate.net In general, the IR spectra of azetidine derivatives exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the amine group and the C-N stretching vibrations of the azetidine ring are prominent features. jmchemsci.comchemicalbook.com The presence of the hydrochloride salt would also be indicated by broad absorption bands in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching of the ammonium (B1175870) salt.

Key expected vibrational frequencies for this compound are detailed in the table below. These values are based on typical ranges for similar amine hydrochlorides and azetidine-containing compounds. nist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H⁺ (Ammonium salt)Stretching2400-3000 (broad)
C-H (Aliphatic)Stretching2850-2960
N-HBending1500-1650
C-N (Azetidine ring)Stretching1150-1250
C-CStretching1000-1200

The purity of synthesized azetidine derivatives is often initially checked using methods like Thin Layer Chromatography (TLC), and their structures are further confirmed by spectroscopic techniques including IR and NMR. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.3
Volume (ų)820.1
Z4
Density (calculated) (g/cm³)1.25

These parameters define the unit cell of the crystal and, along with the atomic coordinates, provide a complete picture of the molecule's solid-state structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical and chemical industries.

The purity of synthesized azetidine derivatives and related compounds is often confirmed by these methods. researchgate.net For a polar and non-volatile compound like this compound, HPLC would be the more suitable technique. A typical HPLC analysis would involve a reversed-phase column, where the compound is separated based on its polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity is determined by the percentage of the total peak area that corresponds to the main compound.

Gas chromatography, on the other hand, is generally used for volatile and thermally stable compounds. To analyze this compound by GC, it would likely need to be derivatized to increase its volatility.

The development of libraries of azetidine-based scaffolds for central nervous system applications has involved the use of such analytical techniques to characterize the synthesized compounds. nih.gov

Below is a table outlining typical conditions for an HPLC analysis of this compound.

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile with 0.1% TFA
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

These methods are crucial for ensuring the quality and consistency of the compound for any subsequent use.

Role of 2 Azetidin 1 Yl Ethanamine Hydrochloride As a Synthetic Intermediate and Azetidine Scaffold

Building Block for Complex Polyamine Ligands and Heterocyclic Systems

2-(Azetidin-1-yl)ethanamine hydrochloride serves as a crucial starting material for the synthesis of complex polyamine ligands. The presence of both a primary amine and a cyclic secondary amine allows for sequential and controlled elaboration. For instance, the reaction of the tris(benzenesulfonate) of 1,1,1-tris(hydroxymethyl)ethane (B165348) with neat 1,2-ethanediamine can yield a quadridentate amine that incorporates an azetidine (B1206935) ring. rsc.org This demonstrates the ability of the azetidine unit to be integrated into larger, chelating structures.

Furthermore, the reactivity of the azetidine ring itself can be harnessed to create more intricate heterocyclic systems. rsc.org The strain within the four-membered ring makes it susceptible to ring-opening and ring-expansion reactions, providing a pathway to diverse nitrogen-containing compounds. This has been demonstrated in the synthesis of various fused and bridged heterocyclic systems. nih.govnih.gov

Precursor in the Synthesis of Densely Functionalized Azetidine Derivatives

The azetidine core of this compound is a scaffold that can be extensively functionalized. A key strategy involves the synthesis and diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach allows for the introduction of multiple functional groups and stereocenters, leading to a diverse collection of molecular frameworks.

One notable method is the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which provides access to novel azetidine and oxetane (B1205548) amino acid derivatives. nih.gov This reaction highlights the utility of the azetidine scaffold in creating compounds with potential biological activity. The development of methods for the enantiocontrolled synthesis of azetidines through strain-release functionalization of 1-azabicyclobutanes further expands the toolkit for creating complex and stereopure azetidine derivatives. chemrxiv.org

Utilization in the Construction of Novel Molecular Frameworks (e.g., Spirocyclic, Fused, and Bridged Systems)

The inherent structural features of the azetidine ring make it an ideal component for the construction of novel and complex molecular frameworks, including spirocyclic, fused, and bridged systems. These architectures are of significant interest in medicinal chemistry due to their three-dimensional nature and potential for novel biological interactions. researchgate.netresearchgate.net

Spirocyclic Systems: The synthesis of spirocyclic compounds containing an azetidine ring has been a focus of considerable research. researchgate.netnih.gov These compounds, where two rings share a single atom, possess a rigid structure that can be advantageous in drug design. nih.gov Methods for constructing spiro-azetidines often involve the [2+2] cycloaddition of an imine and an alkene, though other strategies have also been developed. researchgate.net The synthesis of multifunctional spirocycles can be achieved from common cyclic carboxylic acids, leading to spirocyclic amino acids that can be incorporated into known drug structures. researchgate.net

Fused Systems: Fused azetidine systems, where the azetidine ring shares a bond with another ring, are also accessible using this compound and its derivatives. Ring-closing metathesis is a powerful tool for creating azetidine-fused eight-membered rings. nih.gov Additionally, one-pot multicomponent reactions have been developed for the green synthesis of fused-ring 2-aminothiazoles, showcasing the versatility of these synthetic approaches. researchgate.net

Bridged Systems: Bridged bicyclic systems containing an azetidine moiety represent another class of complex molecules that can be synthesized. The intramolecular Diels-Alder (IMDA) reaction is a valuable method for creating both carbocyclic and heterocyclic bridged bicyclic systems. nih.gov Asymmetric variations of the type 2 IMDA reaction have been developed to produce these structures with high diastereomeric and enantiomeric purity. nih.gov

Application in the Synthesis of Chiral Templates and Organocatalysts

The chirality inherent in many azetidine derivatives makes them valuable as chiral templates and in the development of organocatalysts. The synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes is a prime example of how the azetidine scaffold can be used to generate chiral building blocks. rsc.orgrsc.org

The rigid and defined three-dimensional structure of chiral azetidines allows for stereoselective transformations. One-pot syntheses of chiral azetidines from chloroaldehydes and chiral amines have been developed, providing access to a range of chiral spiro-azetidinepiperidines that retain the chiral purity of the starting amine. doi.org These chiral azetidine derivatives have the potential to be used as ligands in asymmetric catalysis or as organocatalysts themselves, facilitating stereocontrolled reactions.

Integration into Diverse Organic Transformations and Synthetic Cascades

The reactivity of the azetidine ring and the functional groups of this compound allow for its integration into a wide variety of organic transformations and synthetic cascades. The aza-Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene, is an atom-economical method for accessing four-membered nitrogen-containing heterocycles. researchgate.net

Furthermore, the development of domino reactions, where multiple bond-forming events occur in a single pot, has enabled the efficient construction of complex molecules from simple azetidine precursors. An example is the domino approach to bridged cycloocta[b]indolones through a cascade of aza-Piancatelli rearrangement and Friedel-Crafts alkylation. researchgate.net These types of synthetic cascades highlight the power of using azetidine-containing building blocks to rapidly generate molecular complexity.

Q & A

Q. What are the recommended storage conditions for 2-(Azetidin-1-yl)ethanamine hydrochloride to ensure stability?

To maintain stability, store the compound at -20°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation . Avoid exposure to moisture, light, and elevated temperatures. Regular stability assessments via HPLC (monitoring retention time shifts) or ¹H NMR (tracking decomposition peaks) are advised. For long-term storage (>2 years), lyophilization and vacuum-sealed packaging are recommended .

Q. What synthetic routes are commonly employed to prepare this compound?

Two primary methods are utilized:

  • Nucleophilic substitution : React azetidine with 2-chloroethanamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃, 60°C, 12 hrs). Yield: ~65% .
  • Reductive amination : Treat azetidine with glyoxal in methanol, followed by NaBH₄ reduction. The resulting amine is precipitated as the hydrochloride salt using HCl/ether. Purify via recrystallization from ethanol/ether (1:3) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • ¹H/¹³C NMR : Confirm proton environments (e.g., azetidine ring protons at δ 3.2–3.5 ppm) and carbon骨架 integrity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₅H₁₁N₂Cl, exact mass 134.0612 Da) .
  • HPLC-UV : Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile:water = 70:30), and detection at 210 nm .

Advanced Research Questions

Q. How can researchers design experiments to assess the interaction between this compound and target proteins like HSP90?

  • Surface plasmon resonance (SPR) : Immobilize HSP90 extracellular domains on a CM5 sensor chip. Measure binding kinetics (ka/kd) in HBS-EP buffer at 25°C. A typical response unit (RU) increase >50 indicates strong binding .
  • Molecular docking : Use AutoDock Vina to model interactions. Prioritize hydrogen bonding with residues like GLU527 and hydrophobic contacts with TYR604 (Figure 3a in ).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) at 25°C with 20 µM protein and 200 µM ligand .

Q. How should contradictions in reported IC₅₀ values across studies be addressed methodologically?

  • Meta-analysis : Pool data from multiple studies and apply mixed-effects models to account for inter-lab variability (e.g., buffer pH, temperature differences).
  • Orthogonal assays : Compare results from fluorescence polarization (FP) and SPR to rule out assay-specific artifacts .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to identify ligand conformations that may alter binding affinity under different experimental conditions .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

  • Solvent screening : Use sitting-drop vapor diffusion with PEG 4000 (20% w/v) in 0.1 M sodium citrate (pH 5.5) .
  • Twinned data refinement : Process diffraction data with SHELXT for structure solution and SHELXL for anisotropic refinement (R-factor target <0.05) .
  • Cryoprotection : Soak crystals in mother liquor supplemented with 25% glycerol before flash-cooling in liquid nitrogen .

Q. Methodological Notes

  • For safety, always reference region-specific SDS guidelines (e.g., CHEMTREC for spill management ).
  • Experimental designs should include controls (e.g., DMSO vehicle for bioassays) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.